6-Cyclopropylpicolinonitrile

Description

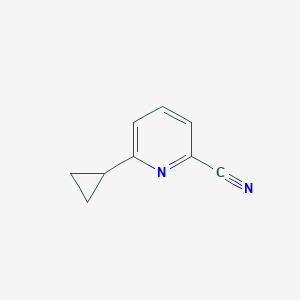

6-Cyclopropylpicolinonitrile is a pyridine derivative featuring a cyclopropyl substituent at the 6-position and a nitrile group at the 2-position of the aromatic ring. This compound belongs to the picolinonitrile family, which is characterized by a cyano group attached to a pyridine scaffold. While direct studies on this compound are scarce in the provided evidence, insights can be drawn from structurally related analogs.

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

6-cyclopropylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H8N2/c10-6-8-2-1-3-9(11-8)7-4-5-7/h1-3,7H,4-5H2 |

InChI Key |

FPITYCFBGRGUDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC(=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpicolinonitrile typically involves the cyclopropylation of picolinonitrile. One common method includes the reaction of picolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpicolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropylpyridine oxides.

Reduction: Formation of cyclopropylpicolinamines.

Substitution: Formation of various substituted picolinonitrile derivatives.

Scientific Research Applications

6-Cyclopropylpicolinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 6-cyclopropylpicolinonitrile, highlighting substituent differences and their implications:

Herbicidal Activity ()

Compounds like 6-(1H-Indazolyl)-2-picolinonitrile derivatives (e.g., 3A, 3B, 4A) exhibit herbicidal activity influenced by substituents:

- Electron-donating groups (-OCH₃) enhance stability under field conditions.

- Halogen substituents (-F, -Cl) improve binding to target enzymes.

- Comparison: The cyclopropyl group in this compound may offer similar steric advantages but with reduced polarity compared to indazolyl analogs.

Electronic Effects

- Cyclopropyl vs.

- Amino-Nitro vs. Cyclopropyl: The amino-nitro combination in 6-amino-5-nitropicolinonitrile creates a highly polarized structure, contrasting with the neutral cyclopropyl group.

Biological Activity

6-Cyclopropylpicolinonitrile is a compound with a unique structure that incorporates a cyclopropyl group attached to a picolinonitrile moiety. Its molecular formula is C_{10}H_{8}N_{2}, indicating the presence of ten carbon atoms, eight hydrogen atoms, and two nitrogen atoms. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structure of this compound includes:

- A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- A nitrile group : The presence of the cyano group (–C≡N) enhances its chemical reactivity.

This unique combination allows for distinctive interactions with biological targets, which may lead to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may possess anti-cancer properties. It has been explored as a lead compound for developing new anticancer agents, with potential mechanisms involving inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Enzyme Inhibition : Interaction studies have shown that this compound can bind to various enzymes, potentially modulating their activity. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action.

- Synergistic Effects : The compound's interactions with other small molecules could reveal synergistic effects or competitive inhibition profiles, which are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Assays conducted on cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. For example, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.

- Molecular Docking Studies : Computational studies have shown that this compound has favorable binding interactions with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action at the molecular level.

- Comparative Analysis : A comparative study with similar compounds like picolinonitrile and 4-cyclopropylpyridine highlighted the unique reactivity and biological interactions of this compound. The following table summarizes key characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclopropyl + Picolinonitrile | Potential anti-cancer activity |

| Picolinonitrile | Picolinic acid derivative | Broader applications in chemistry |

| 4-Cyclopropylpyridine | Cyclopropyl on pyridine | Different reactivity due to lack of nitrile |

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific receptors or enzymes, leading to modulation of their activity.

- Induction of apoptotic pathways in cancer cells, potentially through interaction with signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.